3-chloro-N-(4-methylbenzyl)propanamide
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Overview
Description
3-chloro-N-(4-methylbenzyl)propanamide: is an organic compound with the molecular formula C11H14ClNO It is a derivative of propanamide, where the amide nitrogen is substituted with a 4-methylbenzyl group and the propanamide chain is chlorinated at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(4-methylbenzyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzylamine and 3-chloropropanoyl chloride.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is cooled to 0°C to prevent side reactions.
Procedure: 4-methylbenzylamine is added dropwise to a solution of 3-chloropropanoyl chloride in the chosen solvent. The mixture is stirred at 0°C for a specific period, followed by gradual warming to room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in 3-chloro-N-(4-methylbenzyl)propanamide can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group on the benzyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Depending on the nucleophile, products can include 3-hydroxy-N-(4-methylbenzyl)propanamide, 3-amino-N-(4-methylbenzyl)propanamide, or 3-thio-N-(4-methylbenzyl)propanamide.
Reduction: N-(4-methylbenzyl)propan-1-amine.
Oxidation: 4-methylbenzoic acid derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in organic synthesis for the preparation of more complex molecules.
Intermediate: Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Potential use in the development of new therapeutic agents due to its structural similarity to bioactive compounds.
Biochemical Studies: Utilized in studies to understand the interaction of amide-containing compounds with biological targets.
Industry:
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Agrochemicals: Used in the development of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-methylbenzyl)propanamide depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amide group allows for hydrogen bonding interactions, while the chlorinated propanamide chain can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
3-chloro-N-(4-methoxybenzyl)propanamide: Similar structure with a methoxy group instead of a methyl group on the benzyl ring.
3-chloro-N-(4-fluorobenzyl)propanamide: Contains a fluorine atom on the benzyl ring.
3-chloro-N-(4-nitrobenzyl)propanamide: Features a nitro group on the benzyl ring.
Uniqueness:
Substituent Effects: The presence of a methyl group on the benzyl ring in 3-chloro-N-(4-methylbenzyl)propanamide can influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Hydrophobicity: The methyl group increases the hydrophobic character of the compound, which can affect its solubility and interaction with hydrophobic targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-chloro-N-[(4-methylphenyl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9-2-4-10(5-3-9)8-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXPLJUUWBWOAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400946 |
Source
|
Record name | 3-chloro-N-(4-methylbenzyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105907-34-4 |
Source
|
Record name | 3-chloro-N-(4-methylbenzyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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